molecular formula C15H16O5 B15203687 1-Benzyl 2-methyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate

1-Benzyl 2-methyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate

Cat. No.: B15203687
M. Wt: 276.28 g/mol
InChI Key: IPBOISVEVUERBN-STQMWFEESA-N
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Description

1-Benzyl 2-methyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate is an organic compound with a complex structure It is characterized by the presence of a benzyl group, a methyl group, and a cyclopentane ring with two carboxylate groups and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl 2-methyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclopentane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Oxidation and carboxylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of microreactor technology can also be employed to achieve more sustainable and scalable synthesis processes .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl 2-methyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl chloride, Lewis acid catalysts.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-Benzyl 2-methyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 2-methyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl 2-methyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate: Unique due to its specific structural features and functional groups.

    Other cyclopentane derivatives: May have similar ring structures but differ in the nature and position of substituents.

    Benzyl-substituted compounds: Share the benzyl group but differ in the rest of the molecular structure.

Uniqueness

This compound is unique due to its combination of a cyclopentane ring with both a ketone and two carboxylate groups, along with a benzyl and methyl substituent

Properties

Molecular Formula

C15H16O5

Molecular Weight

276.28 g/mol

IUPAC Name

2-O-benzyl 1-O-methyl (1S,2S)-4-oxocyclopentane-1,2-dicarboxylate

InChI

InChI=1S/C15H16O5/c1-19-14(17)12-7-11(16)8-13(12)15(18)20-9-10-5-3-2-4-6-10/h2-6,12-13H,7-9H2,1H3/t12-,13-/m0/s1

InChI Key

IPBOISVEVUERBN-STQMWFEESA-N

Isomeric SMILES

COC(=O)[C@H]1CC(=O)C[C@@H]1C(=O)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)C1CC(=O)CC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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